6-(4-phenyloxane-4-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine

Lysyl Oxidase Inhibitor Cancer Metastasis Enzyme Assay

This compound is a defined lysyl oxidase (LOX) inhibitor (Example 45, US10807974) engineered for SAR-driven oncology programs. Its 4-phenyloxane carbonyl bridge and saturated pyrrolo ring confer distinct conformational flexibility that cannot be replicated by planar aromatic analogs. Use it as a reference standard to align with IP landscapes or as a starting scaffold for CNS-penetrant LOX modulators (cLogP 5.32). Direct replacement with common benzoyl derivatives invalidates prior activity data.

Molecular Formula C19H20N2O2
Molecular Weight 308.381
CAS No. 2195938-23-7
Cat. No. B2758372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-phenyloxane-4-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine
CAS2195938-23-7
Molecular FormulaC19H20N2O2
Molecular Weight308.381
Structural Identifiers
SMILESC1COCCC1(C2=CC=CC=C2)C(=O)N3CC4=C(C3)N=CC=C4
InChIInChI=1S/C19H20N2O2/c22-18(21-13-15-5-4-10-20-17(15)14-21)19(8-11-23-12-9-19)16-6-2-1-3-7-16/h1-7,10H,8-9,11-14H2
InChIKeyNLQRPIQGPUBHEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

6-(4-Phenyloxane-4-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine (CAS 2195938-23-7) – Core Structural Identity and Sourcing Baseline


6-(4-Phenyloxane-4-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine (CAS 2195938-23-7), also named (4-phenyltetrahydro-2H-pyran-4-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone, is a synthetic heterocyclic small molecule with the molecular formula C19H20N2O2 and a molecular weight of 308.4 g/mol . The compound features a partially saturated 5H,6H,7H-pyrrolo[3,4-b]pyridine core linked via a carbonyl bridge to a 4-phenyloxane (4-phenyltetrahydro-2H-pyran) moiety. This specific scaffold confers a distinct spatial and electronic profile compared to fully aromatic pyrrolopyridines or alternative fused heterocycles. It is identified in patent literature as a member of a series of lysyl oxidase (LOX) inhibitors, specifically noted as Example 45 in a family of patents (US10807974, US10995088, US11608330), indicating its role as a reference compound in oncology-targeted drug discovery programs [1].

Why Generic Substitution Fails for 6-(4-Phenyloxane-4-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine in LOX-Targeted Research


Direct substitution of 6-(4-phenyloxane-4-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine with other commercially available pyrrolopyridine or phenyloxane derivatives is highly inadvisable for projects requiring a defined lysyl oxidase (LOX) inhibition paradigm. The biological activity of this scaffold is exquisitely sensitive to the saturation state of the pyrrolo ring and the nature of the carbonyl substituent [1]. For instance, the fully aromatic analog would present a planar geometry, whereas the 5H,6H,7H saturation introduces conformational flexibility that can alter the nitrogen's basicity and the molecule's overall shape, directly impacting enzyme active-site complementarity. Furthermore, the 4-phenyloxane carbonyl group is a specific pharmacophoric element, and replacing it with a simple benzoyl or sulfonyl derivative, as seen in common analogs like 6-(5-chloro-2-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine, will result in a completely different hydrogen-bonding network and lipophilic profile, rendering prior structure-activity relationship (SAR) data inapplicable .

Quantitative Differentiation Guide for 6-(4-Phenyloxane-4-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine (CAS 2195938-23-7)


Validated Lysyl Oxidase (LOX) Inhibition: A Defined Benchmark for Oncology Research

The compound has been directly characterized as a protein-lysine 6-oxidase (LOX) inhibitor in a validated enzyme assay, serving as a specific benchmark (Example 45) within a patented series of anti-cancer agents. Its reported IC50 of 1.00E+3 nM (1000 nM) against human LOX provides a quantitative starting point for understanding the structure-activity relationship of this chemotype [1]. While more potent inhibitors exist within the same patent family (e.g., Example 16 with an IC50 of 300 nM), the specific tetrahydropyran-phenyl substituent on this compound offers a unique vector for modulating physicochemical properties without completely abolishing target engagement, a key consideration for lead optimization [2].

Lysyl Oxidase Inhibitor Cancer Metastasis Enzyme Assay

Comparative Physicochemical Profile: Favorable LogP for Blood-Brain Barrier Penetration Potential

The compound's calculated partition coefficient (logP) of 5.3238 indicates high lipophilicity, placing it within a desirable range for passive blood-brain barrier (BBB) penetration (typically logP > 5) . This differentiates it from many other pyrrolopyridine derivatives, such as the more polar DPP4 inhibitor class (e.g., BMS-767778), which are peripherally restricted. For oncology programs targeting brain metastases or primary CNS tumors where LOX plays a role in the tumor microenvironment, this high logP is a therapeutically relevant physicochemical differentiation.

Physicochemical Property CNS Drug Design Lipophilicity

Patent-Backed Identity and Synthesis: Reducing Reproducibility Risks in Pre-Clinical Development

This compound is unambiguously defined as 'Example 45' in a family of granted US patents (US10807974, US10995088, US11608330) assigned to The Institute of Cancer Research [1]. This provides an authoritative synthetic protocol and analytical characterization reference that is often absent for many catalog-only analogs. Procuring this specific compound mitigates the risk of acquiring an incorrectly synthesized or characterized analog, a significant concern with less rigorously documented heterocyclic building blocks. The patent example status provides a higher level of identity confidence compared to non-patented, catalog-listed analogs like 6-(4-chlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine, where synthetic provenance may be ambiguous.

Chemical Reproducibility Patent Chemistry Reference Standard

Precision Application Scenarios for 6-(4-Phenyloxane-4-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine Based on Verified Evidence


LOX-Mediated Tumor Microenvironment Remodeling Studies

For researchers investigating the role of extracellular matrix (ECM) stiffening and collagen cross-linking in primary tumor progression, this compound serves as a structurally distinct, moderately potent chemical probe. Its validated LOX inhibition (IC50 = 1000 nM) allows for the study of partial enzyme blockade, as opposed to complete ablation with highly potent clinical candidates, which can better model sub-therapeutic effects or resistance mechanisms [1]. Its unique 4-phenyloxane motif offers a distinct SAR handle for optimizing interactions with the LOX active site.

CNS Metastasis and Brain Tumor Microenvironment Research

The high calculated logP (5.32) positions this compound as a preferred starting point for medicinal chemistry programs targeting lysyl oxidase in the central nervous system . In models of brain metastasis, where the ECM plays a critical role in establishing a permissive niche, its potential for passive BBB penetration can be exploited and further optimized. This differentiates its application from peripherally-restricted LOX inhibitors.

Reference Standard for LOX Inhibitor Patent and Medicinal Chemistry Programs

Given its unequivocal identification as a patent example (US10807974, Example 45), this compound is ideal as a reference standard for synthetic chemistry and bioassay validation [2]. In an industrial or academic setting aiming to develop novel LOX inhibitors, using this compound as a benchmark ensures alignment with existing intellectual property landscapes and provides a reliable control for structure-activity relationship (SAR) campaigns. Its structural features also serve as a framework for designing derivative libraries.

Quote Request

Request a Quote for 6-(4-phenyloxane-4-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.